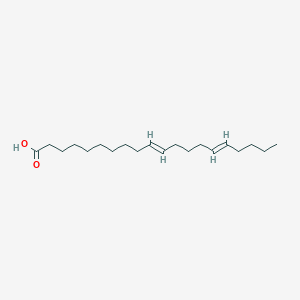
10,15-Eicosadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,15-Eicosadienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H36O2 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sources of 10,15-Eicosadienoic Acid
This compound has been primarily identified in marine organisms. Notably, it was isolated from the Mediterranean opisthobranch Haminaea templadoi, where it was characterized alongside other unusual fatty acids .
Biological Activities
Research indicates that this compound exhibits various biological activities that may have significant implications for health:
Nutritional Applications
As an unsaturated fatty acid, this compound is of interest in nutritional science. Omega-6 fatty acids are essential for human health and are involved in various metabolic processes. They contribute to cell membrane integrity and are precursors for bioactive lipid mediators involved in inflammation and immunity.
Case Studies and Research Findings
- Isolation and Characterization : A study published in PubMed detailed the isolation of this compound from Haminaea templadoi, emphasizing its structural uniqueness among fatty acids found in mollusks . This research highlights the importance of marine biodiversity in discovering novel compounds with potential health benefits.
- Marine Organisms as Sources : A comprehensive review of marine unsaturated fatty acids noted the structural diversity and bioactivities of fatty acids derived from marine organisms, including this compound. The review discussed how these compounds could be harnessed for therapeutic applications .
- Omega-6 Fatty Acids in Human Health : Research has demonstrated that omega-6 fatty acids play critical roles in human health by influencing inflammatory pathways and cellular functions. The implications of these findings suggest that incorporating such fatty acids into diets may have beneficial effects on chronic diseases related to inflammation .
Comparative Analysis of Eicosadienoic Acids
Eigenschaften
CAS-Nummer |
145930-75-2 |
|---|---|
Molekularformel |
C20H36O2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
(10E,15E)-icosa-10,15-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h5-6,10-11H,2-4,7-9,12-19H2,1H3,(H,21,22)/b6-5+,11-10+ |
InChI-Schlüssel |
FPDKQUIKOJTSPA-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCC=CCCCCCCCCC(=O)O |
Isomerische SMILES |
CCCC/C=C/CCC/C=C/CCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCC=CCCCC=CCCCCCCCCC(=O)O |
Synonyme |
10,15-eicosadienoic acid eicosa-10,15-dienoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















